molecular formula C9H9N3S B3271497 1h-Benzimidazole-1-ethanethioamide CAS No. 54980-99-3

1h-Benzimidazole-1-ethanethioamide

Cat. No. B3271497
CAS RN: 54980-99-3
M. Wt: 191.26 g/mol
InChI Key: URDSPZLSKHQYDQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-ethanethioamide, also known as 2-benzoimidazol-1-yl-thioacetamide, is a compound with the molecular formula C9H9N3S and a molecular weight of 191.25 . It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years. For instance, a series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-1-ethanethioamide can be analyzed using various techniques such as crystallography and NMR . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

Benzimidazole derivatives have been studied for their chemical reactions. For instance, benzimidazoles are classified as a category of heterocyclic compounds. Molecules having benzimidazole motifs show promising utility in organic and scientific studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole-1-ethanethioamide can be determined using various techniques. For instance, the structure and properties (crystallography, NMR, theoretical calculations) of the three N-unsubstituted benzazoles (1H-benzimidazoles, 1H- and 2H-indazoles, 1H- and 2H-benzotriazoles) have been reviewed .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often related to their ability to interact with biological targets. For example, benzimidazole is speculated to act similarly as purines to provide biological responses .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-5-boronic acid pinacol ester, a related compound, indicates that it causes skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

2-(benzimidazol-1-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSPZLSKHQYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361617
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54980-99-3
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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